Lipoaconitine
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Overview
Description
Lipoaconitine is a diterpenoid alkaloid found in the roots of Aconitum plants, particularly Aconitum japonicum subsp. subcuneatum . These plants have been used in traditional medicine for treating various ailments such as hypometabolism, dysuria, cardiac weakness, chills, neuralgia, gout, and certain rheumatic diseases . This compound is known for its complex chemical structure and significant biological activities, including cytotoxic properties against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lipoaconitine can be synthesized through the transesterification of aconitine with long-chain fatty acids . The reaction typically involves treating aconitine with fatty acid chlorides in the presence of a base such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours .
Industrial Production Methods
Industrial production of this compound involves the extraction of aconitine from Aconitum roots followed by its chemical modification . The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by purification using chromatographic techniques . The extracted aconitine is then subjected to transesterification to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Lipoaconitine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of this compound can lead to the formation of deoxy derivatives.
Substitution: This compound can undergo substitution reactions where the ester groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated this compound derivatives.
Reduction: Deoxy this compound derivatives.
Substitution: Ester-substituted this compound derivatives.
Scientific Research Applications
Lipoaconitine has several scientific research applications:
Chemistry: Used as a model compound for studying the chemistry of diterpenoid alkaloids.
Biology: Investigated for its cytotoxic properties against various cancer cell lines.
Medicine: Explored for its potential use in developing anticancer drugs.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Lipoaconitine exerts its effects by interacting with voltage-dependent sodium-ion channels in excitable tissues such as cardiac and skeletal muscles and neurons . These interactions lead to the modulation of sodium ion flow, affecting cellular excitability and function . The molecular targets include sodium-ion channels, and the pathways involved are related to the regulation of ion flow and cellular excitability .
Comparison with Similar Compounds
Similar Compounds
Aconitine: A highly toxic diterpenoid alkaloid with similar biological activities.
Hypaconitine: Another diterpenoid alkaloid with similar chemical structure and biological properties.
Mesaconitine: Shares structural similarities and biological activities with lipoaconitine.
Uniqueness
This compound is unique due to its fatty acid ester moiety, which distinguishes it from other diterpenoid alkaloids . This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C50H75NO11 |
---|---|
Molecular Weight |
866.1 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-8-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C50H75NO11/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-37(53)62-50-38-34(30-48(56,45(60-6)43(50)54)44(38)61-46(55)33-26-23-22-24-27-33)49-36(58-4)29-35(52)47(32-57-3)31-51(8-2)42(49)39(50)40(59-5)41(47)49/h12-13,15-16,22-24,26-27,34-36,38-45,52,54,56H,7-11,14,17-21,25,28-32H2,1-6H3/b13-12-,16-15-/t34-,35-,36+,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+,49+,50-/m1/s1 |
InChI Key |
BJOATYSXWDPNJK-AXGVEGNCSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@@]12[C@@H]3[C@@H](C[C@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](C[C@H]([C@@]7([C@H]5[C@H]([C@@H]2[C@H]6N(C7)CC)OC)COC)O)OC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)CC)OC)COC)O)OC |
Origin of Product |
United States |
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